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Compound of Interest

Compound Name:
2-(2-Fluorophenyl)-1,3-thiazole-5-

carbaldehyde

CAS No.: 914347-94-7

Cat. No.: B2606344

Get Quote

Executive Summary
2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde (CAS: 914347-94-7) is a highly reactive,

fluorinated heterocyclic building block strategically utilized in advanced medicinal chemistry.

The integration of a unique 1,3-thiazole core with an ortho-fluorinated phenyl ring offers rigid

conformational geometry and enhanced lipophilicity. This whitepaper systematically breaks

down the physicochemical properties, structural rationale, and detailed synthetic methodology

of this intermediate, providing a self-validating framework for its utilization in the synthesis of

complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling
The architectural significance of this compound lies in its precisely balanced lipophilicity

(predicted XLogP ~2.5) and the electron-withdrawing nature of the ortho-fluorine, which heavily

influences both receptor-ligand binding mechanics and phase-stability parameters[1].

Table 1: Quantitative Data & Molecular Properties
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Property Value

IUPAC Name 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

CAS Number 914347-94-7

Molecular Formula C₁₀H₆FNOS[1]

Molecular Weight 207.22 g/mol [1]

Monoisotopic Mass 207.0154 Da[1]

SMILES C1=CC=C(C(=C1)C2=NC=C(S2)C=O)F[1]

Predicted XLogP 2.5[1]

Rotatable Bonds 2

H-Bond Acceptors 3 (N, O, F)

H-Bond Donors 0[2]

Strategic Importance in Drug Design
In the realm of structure-based drug design, the 2-phenylthiazole framework is characterized as

a "privileged scaffold."

Conformational Locking (The Fluorine Effect): The highly electronegative fluorine atom at the

ortho-position induces a strong stereoelectronic effect. By restricting the dihedral angle

between the phenyl and thiazole rings, it locks the molecule into a rigid bioactive

conformation that reduces entropic penalty upon target binding.

Pharmacological Precursor: The carbaldehyde moiety at the C5 position of the thiazole ring

serves as an ideal electrophile. It is predominantly used for extending structural scaffolds via

Knoevenagel condensations or reductive aminations. This exact framework is a critical

precursor in the development of highly potent CYP51 inhibitors targeting lanosterol 14α-

demethylase in fluconazole-resistant fungal strains ()[3] and in the formulation of novel

thiazole-5-carboxamide derivatives exhibiting robust anticancer activity[4].
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In-Depth Synthesis Workflow: Suzuki-Miyaura
Cross-Coupling
To reliably generate 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde, the standard catalytic

route employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-1,3-

thiazole-5-carbaldehyde and 2-fluorophenylboronic acid.

The protocol below is designed as a self-validating system; every step includes the causality

behind the reagent choice and the integrated in-process controls (IPCs) required to verify

success.

Step 1: Inert Atmosphere Preparation & Reagent
Assembly

Action: Charge a flame-dried 100 mL Schlenk flask with 2-bromo-1,3-thiazole-5-

carbaldehyde (1.0 equiv, 10.0 mmol) and 2-fluorophenylboronic acid (1.2 equiv, 12.0 mmol).

Causality: A deliberate 20% stoichiometric excess of the boronic acid is critical. Electron-rich

boronic acids are highly susceptible to competitive proto-deboronation under basic, aqueous

thermal conditions. The excess ensures the organohalide is completely consumed.

Step 2: Solvent and Base Addition
Action: Add 40 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Follow with the

continuous addition of potassium carbonate (K₂CO₃, 2.5 equiv, 25.0 mmol).

Causality: A biphasic solvent system is utilized to maximize reaction kinetics. 1,4-Dioxane

effectively solubilizes both organic precursor frameworks, while the aqueous phase dissolves

the inorganic base to drive the crucial transmetallation step at the solvent interface. K₂CO₃ is

chosen specifically because its mild basicity prevents the unwanted aldol-type auto-

condensation of the highly reactive carbaldehyde moiety.

Step 3: Catalytic Activation & Strict Deoxygenation
Action: Introduce Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Perform three consecutive freeze-

pump-thaw cycles.
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Causality: The bidentate 'dppf' ligand physically chelates the palladium center, establishing a

sterically crowded microenvironment. This accelerates the energy-intensive oxidative

addition into the localized C-Br bond while dramatically suppressing premature reductive

elimination. Absolute deoxygenation guarantees that the Pd(0) active species does not

irreversibly oxidize into catalytically dead palladium black.

Step 4: Thermal Acceleration and IPC (Self-Validating
Checkpoint)

Action: Heat the tightly sealed biphasic mixture to 80°C under vigorous stirring for 4–6 hours.

Self-Validating Control: Monitor the progression strictly via LC-MS. The thermal limit of 80°C

is the kinetic "sweet spot"; exceeding it risks degradation of the aldehyde. The reaction is

objectively complete when the characteristic organobromide mass peak completely

disappears from the trace, replaced by the unified [M+H]⁺ product peak at m/z 208.02.

Step 5: Quenching & Chromatographic Isolation
Action: Cool the vessel to ambient temperature. Partition with ethyl acetate (3 × 50 mL),

wash the organic layer heavily with brine, dry over anhydrous Na₂SO₄, and purify via silica

gel flash chromatography (Hexane:EtOAc gradient).

Causality: Silica chromatography efficiently resolves the highly polar 2-(2-fluorophenyl)-1,3-
thiazole-5-carbaldehyde product from non-polar lipophilic homocoupled biphenyl

byproducts that emerge via incidental oxidative dimerization.

Mechanistic Visualization
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Fig 1. Synthesis and biological application of 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde.

Quality Control & Analytical Validation
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A robust QC protocol ensures the absolute integrity of the synthesized core before downstream

API deployment:

High-Resolution Mass Spectrometry (HRMS): Essential for verifying the monoisotopic mass.

The targeted [M+H]⁺ adduct must register precisely at 208.0227 Da[1].

Nuclear Magnetic Resonance (NMR) Triangulation:

¹H-NMR (400 MHz, CDCl₃): The foundational marker of success is a distinctly deshielded,

sharp singlet near δ 10.0–10.2 ppm, validating an intact carbaldehyde proton that has not

undergone auto-oxidation to a carboxylic acid[4]. The thiazole C4-proton will resonate as a

sharp singlet adjacent to δ 8.4 ppm.

¹⁹F-NMR (376 MHz, CDCl₃): Required to map the exact electronic environment of the

ortho-fluorine, confirming successful C-C bond formation without defluorination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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